molecular formula C22H12N2O5S B2433514 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide CAS No. 391867-61-1

4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B2433514
CAS No.: 391867-61-1
M. Wt: 416.41
InChI Key: OWFNEKNJCVNLFT-UHFFFAOYSA-N
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Description

4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of chromene and thiazole rings, which are known for their diverse biological activities. The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

4-oxo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O5S/c25-16-10-19(28-18-8-4-2-6-13(16)18)20(26)24-22-23-15(11-30-22)14-9-12-5-1-3-7-17(12)29-21(14)27/h1-11H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFNEKNJCVNLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Multi-Step Synthesis via Cyclocondensation

The most widely reported synthesis begins with 4-hydroxycoumarin and thiosemicarbazide as starting materials. The process involves three key stages:

  • Formation of the Thiazole Core :
    Thiosemicarbazide reacts with phenacyl bromide derivatives under basic conditions to form 2-aminothiazole intermediates. For example, treatment with 2-bromo-1-(2-oxo-2H-chromen-3-yl)ethan-1-one in ethanol with piperidine catalysis yields 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine.

  • Activation of the Chromene Carboxylic Acid :
    4-Oxo-4H-chromene-2-carboxylic acid is activated using coupling reagents such as benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Amide Bond Formation :
    The activated carboxylic acid reacts with the thiazole amine to form the target compound. Typical conditions include dichloromethane or dimethylformamide as solvents, with yields ranging from 65% to 78%.

Table 1: Representative Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Reference
Thiazole formation Phenacyl bromide, piperidine, ethanol, reflux 72
Carboxylic acid activation PyBOP, DIPEA, DMF, 0°C to RT 89
Amidation EDCI, HOBt, DCM, 24 h 68

One-Pot Multi-Component Approaches

Recent advancements employ one-pot strategies to streamline synthesis. A mixture of 3-acetylcoumarin, thiourea, and 4-oxo-4H-chromene-2-carbonyl chloride in acetic acid under microwave irradiation (120°C, 30 min) achieves a 70% yield. This method reduces purification steps and enhances atom economy.

Optimization Strategies for Industrial Scalability

Continuous Flow Reactor Systems

Industrial-scale production utilizes continuous flow reactors to improve thermal control and reaction homogeneity. A 2024 study demonstrated a 15% increase in yield (from 68% to 83%) when synthesizing the thiazole intermediate under flow conditions (residence time: 5 min, T = 80°C).

Solvent and Catalyst Screening

Polar aprotic solvents like dimethylacetamide (DMA) outperform dimethylformamide (DMF) in amidation steps, reducing side-product formation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further enhance coupling efficiency.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.21–7.15 (m, 8H, aromatic), 6.89 (s, 1H, thiazole-H).
  • IR (KBr): νmax 1725 cm⁻¹ (C=O, chromone), 1660 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the chromone-thiazole system, with bond lengths of 1.364 Å (C11–N2) and 1.452 Å (C9–S1), consistent with aromatic stabilization.

Applications in Medicinal Chemistry

Anticancer Activity

The compound exhibits IC₅₀ values of 24.4 ± 2.6 μM against MOLT-4 leukemia cells, surpassing cisplatin in selectivity indices. Mechanistic studies suggest inhibition of cyclin-dependent kinase 2 (CDK2) via hydrogen bonding with Leu83 and Asp86 residues.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the chromene ring can lead to the formation of chromene-2,3-dione derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide serves as:

  • A building block for synthesizing more complex organic compounds.
  • A reagent in organic synthesis due to its functional groups that allow for various chemical modifications.

Biology

Biologically, this compound is being investigated for its potential activities:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains.
  • Antioxidant Activity : Its structure allows it to interact with oxidative stress pathways, potentially reducing oxidative damage in cells.
  • Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, the compound is explored for:

  • Therapeutic Applications : It is being studied for its potential to target specific biological pathways related to diseases such as cancer and infections.
  • Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals aimed at various health conditions.

Industry

In industrial applications, this compound can be utilized in:

  • The development of new materials that exhibit specific properties such as fluorescence or photostability.
  • The synthesis of other valuable compounds in pharmaceutical and chemical industries.

Case Studies

Several studies have documented the biological activities and potential applications of this compound:

  • Antioxidant and Anticancer Studies : Research has shown that derivatives of chromene compounds exhibit significant antioxidant activity and can inhibit cancer cell growth. For instance, a study indicated that modifications to the chromene structure could enhance anticancer efficacy against specific cancer types .
  • Microbial Activity Assessment : Another study evaluated the antimicrobial properties of chromene derivatives, demonstrating effectiveness against various pathogens .
  • Synthetic Methodologies : Recent advancements in synthetic methodologies have improved yields and reduced reaction times for producing this compound and its derivatives .

Mechanism of Action

The mechanism of action of 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Biological Activity

The compound 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide is a hybrid molecule that combines chromene and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12N2O4S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_4\text{S}

This structure features a chromene ring fused with a thiazole ring, contributing to its biological properties.

Antitumor Activity

Research indicates that compounds with chromene and thiazole structures exhibit significant antitumor activity. For instance, derivatives of thiazole have shown promising results against various cancer cell lines. The presence of the thiazole moiety is crucial for enhancing cytotoxicity, as evidenced by structure-activity relationship (SAR) studies. In one study, compounds similar to the target molecule demonstrated IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Target CompoundVariousTBD

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Studies have reported that derivatives containing the chromene and thiazole rings possess broad-spectrum antibacterial effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Chromene derivatives are known to inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases (G0, G1, S, M), which is critical for preventing tumor growth .
  • Mitochondrial Pathways : They may initiate apoptosis through mitochondrial pathways by altering Bcl-2 family protein levels .

Study on Antitumor Effects

A study conducted on a series of thiazole-bearing chromene derivatives demonstrated their effectiveness against several tumor cell lines. The study utilized molecular dynamics simulations to understand interactions with target proteins such as Bcl-2, revealing significant hydrophobic interactions that contribute to their cytotoxic effects .

Research on Antimicrobial Activity

Another research effort focused on synthesizing various derivatives of the compound and testing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the thiazole ring enhanced antibacterial potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide?

  • Methodology : The compound is synthesized via multi-step reactions involving:

  • Coumarin-thiazole coupling : Reacting 7-hydroxycoumarin derivatives with thiazole precursors (e.g., 2-aminothiazole) under basic conditions (K₂CO₃/DMF) to form the thiazole-chromene backbone .
  • Carboxamide formation : Introducing the carboxamide group via condensation reactions using activated esters (e.g., NHS esters) or coupling reagents like DCC/DMAP .
    • Example : In a representative procedure, 3-(2-oxo-2H-chromen-4-yl)thiazole-2-amine is reacted with 4-oxo-4H-chromene-2-carbonyl chloride in anhydrous THF to yield the target compound .

Q. How is the compound characterized structurally?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and confirm hydrogen bonding patterns (e.g., C=O⋯H–N interactions). Data refinement uses SHELXL .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include δ ~11.8 ppm (thiazole NH), δ ~8.6 ppm (coumarin aromatic protons), and δ ~170 ppm (carbonyl carbons) .
  • IR : Peaks at ~1715 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N thiazole) .

Q. What solvents and purification methods are optimal for isolating this compound?

  • Methodology :

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and acetone .
  • Purification :
  • Flash chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) .
  • Recrystallization : Acetone or ethanol yields high-purity crystals suitable for SCXRD .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the compound’s crystallographic packing?

  • Methodology :

  • Graph-set analysis : Identify recurring motifs (e.g., R₂²(8) rings from N–H⋯O=C interactions) using software like Mercury .
  • Thermal ellipsoid modeling : Assess positional disorder in SCXRD data to resolve ambiguities (e.g., using SHELXL’s PART instruction) .
    • Example : In related coumarin-thiazole derivatives, π-π stacking between chromene rings and C–H⋯O interactions stabilize layered crystal structures .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

  • Methodology :

  • DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to identify misassignments .
  • Cross-validation : Use HSQC/HMBC to confirm proton-carbon connectivity .
    • Case Study : A discrepancy in δ 170 ppm (C=O) was resolved by re-examining solvent effects (DMSO vs. CDCl₃) .

Q. What strategies optimize the compound’s bioactivity as an α-glucosidase inhibitor?

  • Methodology :

  • SAR studies : Modify substituents on the thiazole ring (e.g., electron-withdrawing groups enhance inhibition). Derivatives with 2,4-dichlorophenyl groups show IC₅₀ = 0.8 μM .
  • Docking simulations : AutoDock Vina predicts binding to the enzyme’s active site via H-bonds with Asp349 and hydrophobic contacts with Phe178 .

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